molecular formula C2H3F3S B073368 2,2,2-Trifluoroethanethiol CAS No. 1544-53-2

2,2,2-Trifluoroethanethiol

Cat. No.: B073368
CAS No.: 1544-53-2
M. Wt: 116.11 g/mol
InChI Key: RYRLLAOLJVDVNN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanethiol is a fluorinated thiol with the chemical formula CF₃CH₂SH. It is known for its unique properties, including its strong acidity and ability to form charge transfer complexes with molecular iodine . This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Mechanism of Action

Target of Action

2,2,2-Trifluoroethanethiol is a fluorinated thiol . The primary targets of this compound are electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .

Mode of Action

This compound operates as a nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond . Therefore, this compound interacts with its targets (electrophiles) by donating an electron pair, resulting in the formation of a new chemical bond .

Biochemical Pathways

It is known that this compound can undergo oxidation and reduction reactions , which are fundamental types of reactions in biochemistry.

Result of Action

Its ability to form charge transfer complexes with molecular iodine suggests that it may influence the electronic properties of molecules and potentially affect cellular processes that depend on these properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity with electrophiles can be affected by the presence of other nucleophiles or electrophiles in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethanethiol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroethanol with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2,2,2-trifluoroethyl bromide with sodium hydrosulfide .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. One such method includes the use of sodium sulfide as a reagent to produce the compound in a commercially viable manner .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce 2,2,2-trifluoroethanesulfonic acid .

Scientific Research Applications

Peptide Synthesis

Advancements in Ligation Chemistry
TFET is increasingly recognized for its role in peptide synthesis, particularly in native chemical ligation (NCL) and desulfurization processes. It serves as a thiol additive that enhances the efficiency of ligation reactions by generating highly reactive thioesters in situ. This capability allows for rapid assembly of peptides and proteins, overcoming challenges associated with traditional methods.

  • Case Study: One-Pot Ligation-Desulfurization
    A notable study demonstrated the use of TFET in a one-pot ligation-desulfurization protocol that significantly increased yield and reduced reaction time. The incorporation of TFET allowed for efficient acylation by cysteine residues without the need for intermediate purification steps . The study highlighted the advantages of TFET over conventional thiols, such as mercaptophenylacetic acid, particularly due to its volatility which facilitates easy removal post-reaction.
  • Impact on Protein Assembly
    Another application involved using TFET to synthesize variants of human parathyroid hormone (hPTH) through a series of ligation steps. The use of TFET enabled the efficient assembly of complex peptide structures with natural post-translational modifications, showcasing its versatility in synthetic biology .

Electronics Manufacturing

Etching and Surface Modification
TFET is utilized as an etchant in the electronics industry due to its unique chemical properties. It is effective in creating self-assembled monolayers (SAMs) on electrode surfaces, which are crucial for various electronic applications.

  • Case Study: Synthesis Methodology
    A patent describes a method for synthesizing TFET that emphasizes its utility as an etchant in electronics manufacturing. The process involves reacting CF₃CH₂X (where X is a leaving group) with alkali metal thiols to produce TFET efficiently. This method highlights the compound's role in enhancing the fabrication processes for electronic devices .

Biochemical Applications

Labeling and Spectroscopy
TFET has been employed as a labeling reagent in biochemistry, particularly for studying ion channels and proteins through fluorine labeling techniques.

  • Fluorine NMR Studies
    Research has shown that TFET can be used as a 19F-labeling reagent to investigate interactions between anesthetics and ion channels. This application leverages the unique properties of fluorine to provide insights into protein dynamics and conformational changes during interactions with various compounds .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethanethiol is unique due to its strong acidity and ability to form charge transfer complexes, which are not as pronounced in its similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where these properties are advantageous .

Biological Activity

2,2,2-Trifluoroethanethiol (TFET), with the chemical formula CF3CH2SH, is a volatile thiol compound known for its unique properties due to the presence of trifluoromethyl groups. This compound has garnered attention in various fields, including organic chemistry and biochemistry, particularly for its role in peptide synthesis and its potential biological activities. This article reviews the biological activity of TFET, focusing on its applications in peptide synthesis, radical chemistry, and interactions with biological systems.

TFET is characterized by:

  • Molecular Weight : 112.06 g/mol
  • Boiling Point : 35-37 °C
  • Density : 1.305 g/mL at 25 °C
  • Structure : The trifluoromethyl group significantly influences the reactivity and stability of the compound.

1. Peptide Synthesis

TFET has been extensively utilized in peptide synthesis due to its ability to promote efficient thioester formation and subsequent ligation reactions. Its high reactivity allows for rapid assembly of peptides through a process known as native chemical ligation (NCL). The incorporation of TFET in NCL strategies enhances the rate of peptide bond formation by generating a productive TFET thioester intermediate.

Table 1: Comparison of Peptide Synthesis Methods Using TFET

MethodAdvantagesDisadvantages
Native Chemical LigationHigh efficiency; mild conditionsRequires careful handling due to volatility
Radical DesulfurizationOrthogonal to other functional groups; selectiveMay require excess reducing agents

Research indicates that TFET can facilitate one-pot ligation-desulfurization reactions, making it a valuable tool for synthesizing complex peptides and proteins. For instance, studies have shown that TFET can effectively promote the formation of thioester intermediates that are crucial for subsequent peptide assembly (Malins et al., 2015) .

2. Radical Chemistry

TFET acts as a promoter in radical reactions, particularly in processes involving polarity reversal catalysis. It has been shown to facilitate radical racemization and enhance reaction pathways involving strong electrophilic reagents (Bondarenko et al., 2014) . The presence of the trifluoromethyl group alters the electronic properties of the thiol, influencing its reactivity in radical mechanisms.

Case Study: Radical Racemization
In a study exploring radical racemization mechanisms, TFET was identified as an effective promoter due to its unique electronic characteristics which stabilize radical intermediates. This property allows for efficient transformation processes that are critical in synthetic organic chemistry.

Interactions with Biological Systems

TFET's biological activity extends beyond synthetic applications. Its interactions with ion channels and proteins have been studied using techniques such as NMR spectroscopy. For example, TFET has been implicated in modulating the activity of certain ion channels, suggesting potential anesthetic properties (Bondarenko et al., 2018) . This interaction may provide insights into the development of new pharmacological agents targeting ion channels.

Safety and Handling

Due to its volatility and potential hazards (flammability and toxicity), TFET must be handled with care. Standard safety precautions include working within a fume hood and using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2,2,2-trifluoroethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRLLAOLJVDVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399717
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-53-2
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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